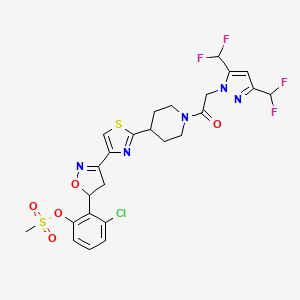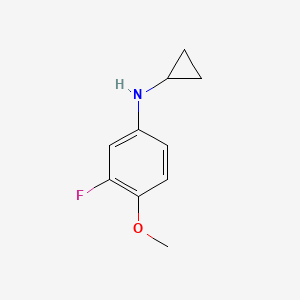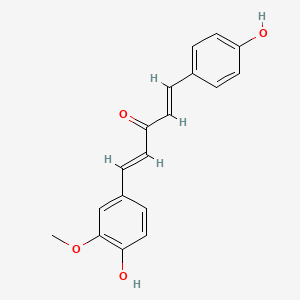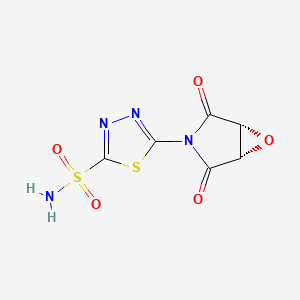
(2,3-Epoxysuccinyl)imidazolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Epoxysuccinyl)imidazolamide is a compound that features an imidazole ring fused with an epoxysuccinyl group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Epoxysuccinyl)imidazolamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes starting from commercially available and inexpensive amino acids. For instance, the condensation of α-bromoketones with formamidine acetate in liquid ammonia has been shown to be effective for the synthesis of optically active imidazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Epoxysuccinyl)imidazolamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, formamidine acetate for condensation, and various oxidizing and reducing agents depending on the desired reaction. Conditions often involve mild temperatures and the use of polar solvents .
Major Products
The major products formed from these reactions include disubstituted imidazoles and other imidazole derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
(2,3-Epoxysuccinyl)imidazolamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of (2,3-Epoxysuccinyl)imidazolamide involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can coordinate with transition metals, making it a useful ligand in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can then participate in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic core structure with broad chemical and biological properties.
Histidine: An essential amino acid with a similar imidazole ring structure.
Metronidazole: An antibacterial and antiprotozoal medication containing an imidazole ring.
Uniqueness
(2,3-Epoxysuccinyl)imidazolamide is unique due to its epoxysuccinyl group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C6H4N4O5S2 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
5-[(1R,5S)-2,4-dioxo-6-oxa-3-azabicyclo[3.1.0]hexan-3-yl]-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H4N4O5S2/c7-17(13,14)6-9-8-5(16-6)10-3(11)1-2(15-1)4(10)12/h1-2H,(H2,7,13,14)/t1-,2+ |
Clé InChI |
WLICJCVKKPBPNW-XIXRPRMCSA-N |
SMILES isomérique |
[C@H]12[C@H](O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N |
SMILES canonique |
C12C(O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


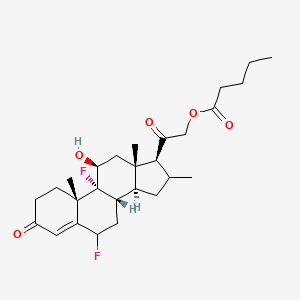
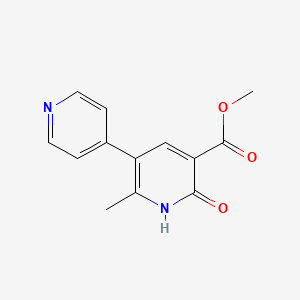


![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)



![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
